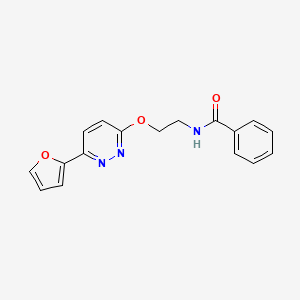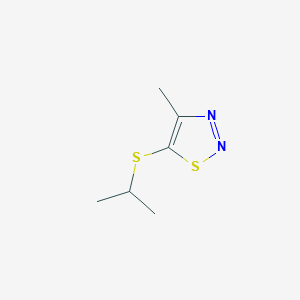![molecular formula C15H17NO2S2 B2379947 N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2034410-48-3](/img/structure/B2379947.png)
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. . The unique structure of this compound, which includes a benzo[b]thiophene core and a tetrahydrothiophene moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 3-methoxytetrahydrothiophene-3-ylmethylamine under appropriate reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and improve product yields .
Análisis De Reacciones Químicas
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the benzo[b]thiophene moiety can lead to the formation of sulfoxides or sulfones, while reduction of the amide group can yield the corresponding amine. Substitution reactions on the benzo[b]thiophene ring can introduce various functional groups, enhancing the compound’s biological activity and chemical properties .
Aplicaciones Científicas De Investigación
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties . The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
In material science, benzo[b]thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The incorporation of the tetrahydrothiophene moiety can enhance the compound’s electronic properties, making it suitable for use in advanced electronic devices.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with cell signaling pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic. Both compounds share the benzo[b]thiophene core but differ in their substituents and biological activities .
The unique combination of the benzo[b]thiophene core and the tetrahydrothiophene moiety in this compound sets it apart from other similar compounds.
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-18-15(6-7-19-10-15)9-16-14(17)13-8-11-4-2-3-5-12(11)20-13/h2-5,8H,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQJBMXYRBZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
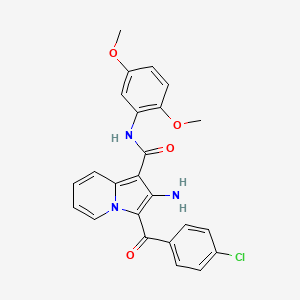
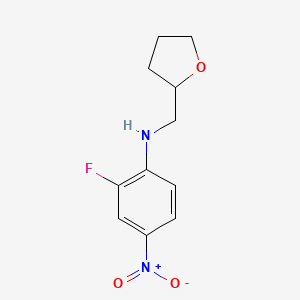
![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)
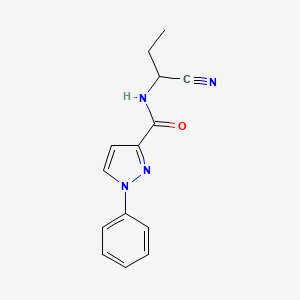
![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
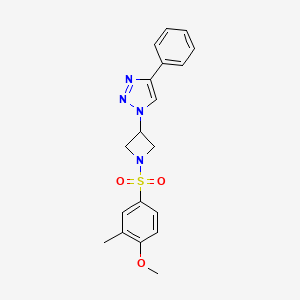
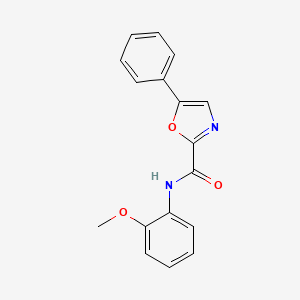
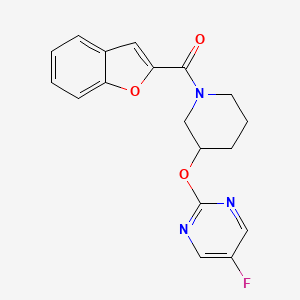

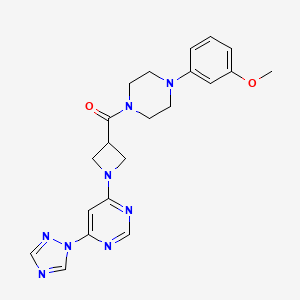
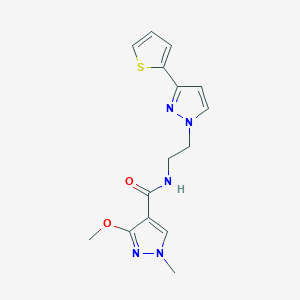
![1-[(4-CHLOROPHENYL)METHYL]-3-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]UREA](/img/structure/B2379883.png)
